N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-20-6-5-18(25)14-19(20)26/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXWMXNSJXUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials may include 2,4-difluoroaniline, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine. The synthesis may proceed through the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be formed by reacting 2,4-difluoroaniline with an appropriate acylating agent under controlled conditions.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced through a nucleophilic substitution reaction, where 1-methyl-1,2,3,4-tetrahydroquinoline reacts with an intermediate compound.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a similar nucleophilic substitution reaction, using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may target the difluorophenyl group, potentially leading to the formation of fluorinated aniline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety may yield quinoline derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N’-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may be studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to potential drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide will depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide
- Molecular Formula : C₂₂H₂₀FN₅O₃S
- Key Features (): 4-Fluorophenyl group: Single fluorine substituent on the aromatic ring. 4-Methoxyphenyl group: Electron-donating methoxy substituent, contrasting with the electron-withdrawing fluorine in the target compound.
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Features ():
- Chlorinated isoindoline-1,3-dione core : Aromatic and electron-deficient system, differing from the ethanediamide linker.
- Phenyl group : Lacks fluorine substituents, reducing electronegativity compared to the target compound.
Structural and Functional Differences
Implications of Structural Variations
Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to the single fluorine in or non-fluorinated analogues like . Fluorine’s electronegativity may improve binding affinity to hydrophobic enzyme pockets.
Heterocyclic Diversity: The morpholine and tetrahydroquinoline groups in the target compound contrast with the thiazolo-triazole system in . Morpholine improves solubility, whereas thiazolo-triazole may enhance rigidity and receptor selectivity.
Synthetic Complexity: The target compound’s multi-heterocyclic architecture (tetrahydroquinoline + morpholine) likely requires advanced synthetic strategies, such as those seen in (e.g., HPLC purification, use of DMF as solvent).
Biological Activity
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 2,4-difluorophenyl moiety
- A tetrahydroquinoline derivative
- A morpholine ring
This structural diversity contributes to its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives, which are structurally related to the compound . For instance, a study reported several tetrahydroquinoline derivatives with significant in vitro antitumor activity, demonstrating IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. The most potent derivatives achieved IC50 values as low as 2.5 µg/mL .
Table 1: Comparison of IC50 Values for Tetrahydroquinoline Derivatives
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The structural components may interact with specific receptors or enzymes involved in tumor growth inhibition.
Neuropharmacological Effects
Beyond its antitumor properties, compounds with similar structures have been investigated for their neuropharmacological effects. Research indicates that tetrahydroquinoline derivatives can exhibit neuroprotective properties and influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: In Vitro Antitumor Evaluation
In a controlled study involving various synthesized tetrahydroquinoline derivatives, researchers evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced antitumor activity. The study concluded that further exploration into structure-activity relationships (SAR) could yield more potent compounds .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that certain derivatives could reduce neuronal cell death and improve survival rates under stress conditions, highlighting their potential for treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology : Use multi-step organic synthesis involving:
- Coupling reactions : Amide bond formation between the quinolinyl and difluorophenyl groups under anhydrous conditions (e.g., EDC/HOBt or DCC activation).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, followed by recrystallization for final purity ≥98% .
- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion verification) .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Approach :
- NMR : 1H/13C NMR to resolve the morpholine ring (δ 3.6–3.8 ppm for N-CH2 groups) and tetrahydroquinoline protons (δ 1.5–2.5 ppm for methyl groups) .
- UV-Vis : λmax ~255 nm for aromatic systems, validated against reference standards .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict target engagement and binding affinity?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like TMPRSS2 (free energy values < -7 kcal/mol indicate strong binding) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. What structural modifications enhance bioactivity against protease targets?
- SAR Strategies :
- Substituent effects : Fluorine atoms on the phenyl group improve metabolic stability; morpholine enhances solubility .
- Analog testing : Compare with falcipain inhibitors (e.g., quinolinyl oxamide derivatives with IC50 < 1 µM ).
Q. How to resolve contradictions in reported binding affinities across studies?
- Troubleshooting :
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength to minimize variability .
- Control compounds : Include reference inhibitors (e.g., camostat for TMPRSS2) to calibrate results .
Q. What environmental fate studies are relevant for this compound?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
